N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide
Description
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Properties
IUPAC Name |
N'-(1,3-benzodioxol-5-yl)-N-[[1-[(2-methylsulfanylphenyl)methyl]piperidin-4-yl]methyl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H27N3O4S/c1-31-21-5-3-2-4-17(21)14-26-10-8-16(9-11-26)13-24-22(27)23(28)25-18-6-7-19-20(12-18)30-15-29-19/h2-7,12,16H,8-11,13-15H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FOUKDDTXLJNXRJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=CC=CC=C1CN2CCC(CC2)CNC(=O)C(=O)NC3=CC4=C(C=C3)OCO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H27N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
441.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
Similar compounds bearing the 1-benzo[1,3]dioxol-5-yl-indoles structure have been reported to exhibit activity against various cancer cell lines.
Result of Action
The compound’s action results in significant antiproliferative activity against certain cancer cell lines. Specifically, it has been shown to cause cell cycle arrest and induce apoptosis, which can lead to the death of cancer cells.
Biochemical Analysis
Biochemical Properties
It has been shown to have anticancer activity against prostate (LNCaP), pancreatic (MIA PaCa-2), and acute lymphoblastic leukemia (CCRF-CEM) cancer cell lines
Biological Activity
N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the context of cancer research. This article provides a comprehensive overview of its biological activity, including mechanisms of action, research findings, and potential applications.
- Molecular Formula : C23H27N3O4S
- Molecular Weight : 441.55 g/mol
- CAS Number : 1235629-02-3
The compound primarily interacts with microtubules and tubulin, disrupting their normal functions. This modulation leads to:
- Inhibition of Tubulin Polymerization : The compound suppresses the assembly of tubulin into microtubules, which is crucial for various cellular processes including mitosis.
- Cell Cycle Arrest : It induces cell cycle arrest at the S phase, preventing cancer cells from proliferating.
- Apoptosis Induction : The disruption of microtubule dynamics leads to programmed cell death in susceptible cancer cell lines.
Anticancer Activity
Research indicates that this compound exhibits significant cytotoxic effects against various cancer cell lines. Notable findings include:
| Cell Line | IC50 Value (µM) | Comments |
|---|---|---|
| HCT116 (Colon Cancer) | 6.2 | Effective against colon carcinoma cells |
| T47D (Breast Cancer) | 43.4 | Demonstrated moderate efficacy |
| MCF7 (Breast Cancer) | 27.3 | High cytotoxicity compared to standard drugs |
These results suggest that the compound may serve as a lead compound for further development in cancer therapeutics.
Mechanistic Studies
In vitro studies have shown that the compound's interaction with tubulin leads to:
- Altered Microtubule Dynamics : Visualization through fluorescence microscopy indicates significant changes in microtubule structure upon treatment with the compound.
- Increased Apoptotic Markers : Flow cytometry assays reveal an increase in apoptotic cells following treatment, confirming its role as an apoptosis inducer.
Case Studies
A series of experiments were conducted to evaluate the biological activity of this compound:
-
Study on HCT116 Cells :
- Objective: To assess cytotoxic effects and mechanism of action.
- Method: Cells were treated with varying concentrations of the compound.
- Results: Significant inhibition of cell growth was observed, alongside increased levels of apoptotic markers such as Annexin V.
-
T47D Cell Line Evaluation :
- Objective: To determine the compound's effect on breast cancer cells.
- Method: IC50 values were calculated using MTT assays.
- Results: The compound showed moderate efficacy with an IC50 value indicating potential for therapeutic use.
Research Applications
The biological activity of this compound extends beyond anticancer properties. Potential applications include:
- Drug Development : As a scaffold for designing new anticancer agents.
- Biological Assays : Utilized in studies focusing on microtubule dynamics and apoptosis mechanisms.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for the efficient preparation of N1-(benzo[d][1,3]dioxol-5-yl)-N2-((1-(2-(methylthio)benzyl)piperidin-4-yl)methyl)oxalamide?
- Methodological Answer : The synthesis typically involves multi-step reactions, including:
- Step 1 : Preparation of the benzo[d][1,3]dioxol-5-yl and piperidine precursors under controlled pH and temperature (e.g., 60–80°C in dichloromethane or DMF).
- Step 2 : Coupling reactions using oxalyl chloride or EDCI/HOBt as activating agents, with triethylamine as a base to facilitate amide bond formation .
- Optimization : Yield improvements (up to 75%) are achieved by inert atmosphere (N₂/Ar) and solvent purity validation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane) is critical .
Q. Which spectroscopic techniques are most reliable for confirming the structural integrity of this compound?
- Methodological Answer :
- NMR : ¹H and ¹³C NMR verify aromatic protons (δ 6.7–7.2 ppm for benzo[d][1,3]dioxole) and piperidine methylene groups (δ 2.5–3.5 ppm) .
- IR : Peaks at ~1650 cm⁻¹ (C=O stretch) and ~1250 cm⁻¹ (C-O-C of dioxole) confirm functional groups .
- X-ray Crystallography : Resolves 3D conformation, highlighting piperidine ring puckering and steric interactions .
Q. What in vitro assays are suitable for preliminary screening of biological activity?
- Methodological Answer :
- Cytotoxicity : MTT assays against cancer cell lines (e.g., LNCaP, MIA PaCa-2) with IC₅₀ calculations .
- Enzyme Inhibition : Fluorescence-based assays (e.g., kinase or protease inhibition) using recombinant proteins .
- Receptor Binding : Competitive binding studies with radiolabeled ligands (e.g., for GPCRs or neurotransmitter receptors) .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity across different studies?
- Methodological Answer :
- Assay Standardization : Compare cell lines (e.g., CCRF-CEM vs. solid tumors), culture conditions, and compound purity (>95% by HPLC) .
- Structural Analog Analysis : Test derivatives (e.g., replacing methylthio with methoxy groups) to isolate activity-contributing moieties .
- Meta-Analysis : Use tools like molecular dynamics simulations to assess target flexibility or off-target interactions .
Q. What experimental designs are recommended to elucidate the compound’s mechanism of action in modulating microtubule dynamics?
- Methodological Answer :
- In Vitro Tubulin Polymerization : Monitor turbidity changes at 350 nm with purified tubulin, comparing effects to paclitaxel/vinblastine .
- Immunofluorescence Microscopy : Visualize microtubule disruption in treated cells (e.g., HeLa) using α-tubulin antibodies .
- Isothermal Titration Calorimetry (ITC) : Quantify binding affinity to β-tubulin and identify thermodynamic drivers (ΔH/ΔS) .
Q. How can researchers optimize pharmacokinetic properties for in vivo studies?
- Methodological Answer :
- Solubility Enhancement : Use co-solvents (e.g., PEG-400) or nanoformulations (liposomes) to improve aqueous solubility .
- Metabolic Stability : Conduct liver microsome assays (human/rodent) to identify metabolic hotspots (e.g., methylthio oxidation) .
- Blood-Brain Barrier Penetration : LogP optimization (<3.5) via substituent modification (e.g., replacing piperidine with azetidine) .
Q. What strategies are effective for identifying off-target interactions in complex biological systems?
- Methodological Answer :
- Proteome-Wide Profiling : Use affinity chromatography coupled with LC-MS/MS to capture interacting proteins .
- CRISPR-Cas9 Screening : Genome-wide knockout libraries to identify synthetic lethal/resistant genes .
- Thermal Shift Assays : Monitor protein thermal stability changes to detect direct/indirect binding .
Data Contradiction Analysis
Q. How should researchers address discrepancies in cytotoxicity data between 2D vs. 3D cell culture models?
- Methodological Answer :
- Model Validation : Compare IC₅₀ values in monolayers vs. spheroids (e.g., MIA PaCa-2), noting hypoxia and drug penetration differences .
- Microenvironment Mimicry : Incorporate extracellular matrix components (e.g., Matrigel) in 3D assays to better replicate in vivo conditions .
- Metabolomic Profiling : Compare ATP levels and lactate production to assess metabolic adaptation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
